molecular formula C12H10F3N3O B2567189 N-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide CAS No. 2309575-32-2

N-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2567189
CAS No.: 2309575-32-2
M. Wt: 269.227
InChI Key: ALUWLLFZKBRQBP-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Methylation: The pyrazole ring is then methylated at the 1-position using methyl iodide or a similar methylating agent.

    Coupling with Benzamide: The methylated pyrazole is coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide is unique due to its specific combination of a pyrazole ring, methyl group, and trifluoromethyl-substituted benzamide

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-18-7-10(6-16-18)17-11(19)8-3-2-4-9(5-8)12(13,14)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUWLLFZKBRQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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